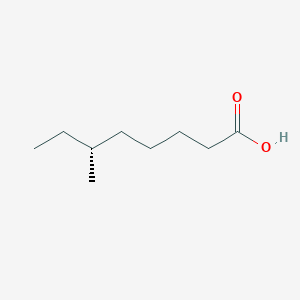
(R)-6-Methyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-6-Methyl-octanoic Acid is an organic compound with the molecular formula C9H18O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a type of fatty acid and is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-Methyl-octanoic Acid typically involves the use of starting materials such as octanoic acid and methylating agents. One common method is the catalytic hydrogenation of 6-methyl-oct-2-enoic acid. The reaction conditions often include the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure.
Industrial Production Methods
In industrial settings, (6R)-6-Methyl-octanoic Acid can be produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to produce the desired compound through metabolic pathways. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-Methyl-octanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methyl-octanoic ketone or aldehyde.
Reduction: Formation of 6-methyl-octanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(6R)-6-Methyl-octanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism by which (6R)-6-Methyl-octanoic Acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways. Its molecular targets include enzymes such as fatty acid synthase and acyl-CoA dehydrogenase, which play crucial roles in lipid metabolism.
Comparison with Similar Compounds
Similar Compounds
Octanoic Acid: A straight-chain fatty acid with similar properties but lacks the methyl group at the sixth position.
6-Methyl-heptanoic Acid: Similar structure but with one less carbon atom in the chain.
6-Methyl-nonanoic Acid: Similar structure but with one additional carbon atom in the chain.
Uniqueness
(6R)-6-Methyl-octanoic Acid is unique due to its specific chiral configuration and the presence of a methyl group at the sixth position. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(6R)-6-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/t8-/m1/s1 |
InChI Key |
GPOPHQSTNHUENT-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCC(=O)O |
Canonical SMILES |
CCC(C)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















